molecular formula C21H19NO B181292 N-benzyl-2,2-diphenylacetamide CAS No. 5022-26-4

N-benzyl-2,2-diphenylacetamide

Cat. No.: B181292
CAS No.: 5022-26-4
M. Wt: 301.4 g/mol
InChI Key: GNNYUXKHXWWWKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2,2-diphenylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
NBDA serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex organic compounds. It is notably used in:

  • Oxidation Reactions: Producing carboxylic acids.
  • Reduction Reactions: Yielding amines.
  • Substitution Reactions: Generating various substituted amides depending on the nucleophile employed.

Biological Research

Pharmacological Properties:
Research indicates that NBDA may have significant pharmacological properties. Preliminary studies suggest its potential as a modulator of specific biological pathways, which could be beneficial in drug development. Notably, it has shown promise in:

  • Neurological Disorders: Investigated for its anticonvulsant properties, particularly in the treatment of epilepsy. It enhances glutamate uptake in glial cells, contributing to its therapeutic effects.
  • Cancer Research: Potential applications in targeting cancer cell pathways have been explored, although further studies are needed to confirm efficacy .

Medicinal Applications

Therapeutic Investigations:
The compound is being explored for various therapeutic applications:

  • Central Nervous System Disorders: NBDA derivatives have been studied for their effectiveness against disorders such as wakefulness troubles and psychoses .
  • Antiviral Properties: Some derivatives of related compounds have been investigated for their ability to inhibit viral entry mechanisms, indicating a potential role in treating viral infections .

Industrial Applications

Production of Specialty Chemicals:
In the industrial sector, NBDA is utilized as an intermediate in the manufacture of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in developing new chemical processes and products.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticonvulsant ActivityPharmacologyNBDA enhances glutamate uptake; potential for epilepsy treatment.
Cancer Cell Pathway TargetingOncologyPreliminary findings suggest NBDA may affect cancer cell proliferation pathways .
Herbicidal ActivityAgronomyRelated compounds demonstrated bleaching effects on plants by inhibiting β-carotene biosynthesis .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its derivatives, it may exhibit different reactivity and biological activity, making it suitable for specific applications .

Biological Activity

N-benzyl-2,2-diphenylacetamide (BDPA) is a compound of significant interest due to its diverse biological activities, particularly its potential as an inhibitor of enzymes involved in neurodegenerative diseases and its anticancer properties. This article reviews the biological activity of BDPA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

BDPA primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , two enzymes responsible for the hydrolysis of acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Biochemical Pathways

The inhibition of AChE and BChE by BDPA affects several physiological functions:

  • Cognitive Function : Increased acetylcholine levels can improve learning and memory.
  • Muscle Movement : Enhanced cholinergic transmission supports muscle contraction.
  • Autonomic Functions : Affects heart rate and respiratory functions.

Antimicrobial Properties

BDPA has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Recent studies have highlighted BDPA's potential as an anticancer agent. A series of derivatives based on BDPA were synthesized and evaluated for their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives exhibited low IC50 values against cancer cell lines, demonstrating potent antiproliferative activity .

Inhibition Studies

In a study assessing the inhibition of AChE and BChE, BDPA derivatives were shown to have varying degrees of potency:

Compound DerivativeIC50 (µM) against AChEIC50 (µM) against BChE
BDPA12.515.0
Brominated Derivative10.08.5
Iodinated Derivative9.07.0

These findings suggest that modifications to the BDPA structure can enhance its inhibitory effects on cholinesterases, with implications for developing more effective treatments for Alzheimer's disease .

Anticancer Activity Evaluation

In vitro studies evaluated the antiproliferative effects of BDPA derivatives on several cancer cell lines:

Cell LineCompound UsedIC50 (µM)
U-937 (Leukemia)BDPA25
SK-MEL-1 (Melanoma)BDPA30
HeLa (Cervical)Brominated20

These results indicate that BDPA and its derivatives can selectively inhibit cancer cell growth while showing minimal cytotoxicity towards normal cells, suggesting a favorable safety profile .

Properties

IUPAC Name

N-benzyl-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNYUXKHXWWWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325227
Record name N-benzyl-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5022-26-4
Record name NSC409373
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-2,2-DIPHENYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-benzyl-2,2-diphenylacetamide
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N-benzyl-2,2-diphenylacetamide
N-benzyl-2,2-diphenylacetamide
N-benzyl-2,2-diphenylacetamide

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